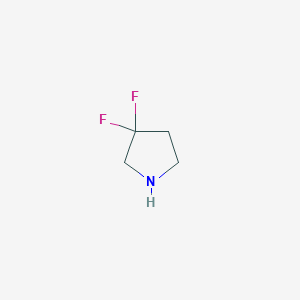

3,3-Difluoropyrrolidine

Description

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of chemical compounds is fundamental in scientific discourse. 3,3-Difluoropyrrolidine is cataloged and referred to across chemical literature and databases through a systematic and multifaceted nomenclature system.

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. For the compound , the systematic IUPAC name is This compound. nih.gov This name explicitly describes the molecular structure: a five-membered saturated ring containing one nitrogen atom (a pyrrolidine (B122466) ring) with two fluorine atoms attached to the third carbon atom. The hydrochloride salt form is systematically named This compound;hydrochloride. nih.gov

Common Synonyms and Acronyms in Chemical Literature

In various research articles, patents, and chemical catalogs, this compound and its hydrochloride salt are often referred to by several synonyms. For the free base, common synonyms include 3,3-DIFLUORO-PYRROLIDINE and Pyrrolidine, 3,3-difluoro-. nih.gov The hydrochloride salt is frequently listed as This compound HCl, This compound hydrochloride, and Pyrrolidine, 3,3-difluoro-, hydrochloride. nih.govguidechem.comfishersci.ca

CAS Registry Number and Other Database Identifiers

To ensure unambiguous identification, chemical compounds are assigned unique identifiers in various databases. The Chemical Abstracts Service (CAS) has assigned the registry number 316131-01-8 to this compound. nih.gov Its hydrochloride salt is identified by CAS number 163457-23-6. nih.govguidechem.comthermofisher.com Other significant identifiers from various chemical databases are detailed in the table below.

Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Registry Number | 316131-01-8 nih.gov | 163457-23-6 nih.govguidechem.comthermofisher.com |

| Molecular Formula | C4H7F2N nih.gov | C4H8ClF2N nih.govthermofisher.com |

| ChEMBL ID | CHEMBL2448949 nih.gov | - |

| PubChem CID | 2782827 nih.gov | 24903482 nih.gov |

| InChI Key | KVTUSMPNLUCCQO-UHFFFAOYSA-N | YYVPZQADFREIFR-UHFFFAOYSA-N nih.govthermofisher.com |

Significance of Fluorinated Heterocycles in Contemporary Chemical Science

The introduction of fluorine into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry and materials science. alfa-chemistry.com Fluorinated heterocycles, such as this compound, often exhibit unique properties that are highly desirable in research and development. alfa-chemistry.comnih.gov

Role of Fluorine in Modulating Molecular Properties for Research Applications

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to alter a molecule's characteristics in several key ways:

These modifications are crucial in the development of new pharmaceuticals and advanced materials. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Comparison with Other Fluorinated Pyrrolidines and Related Heterocycles

The specific placement of fluorine atoms on the pyrrolidine ring distinguishes this compound from other fluorinated analogs and related heterocycles. This unique substitution pattern imparts distinct steric and electronic properties. nbinno.com For instance, compared to its regioisomer, 3,4-difluoropyrrolidine, the geminal fluorine atoms at the C3 position in this compound create a different electronic environment and conformational preference. beilstein-journals.org When compared to other fluorinated heterocycles like 3,3-difluoroazetidine (B2684565) hydrochloride and 4,4-difluoropiperidine (B1302736) hydrochloride, the five-membered ring of this compound offers a different spatial arrangement of the nitrogen atom and the fluorine substituents, which can be critical for specific molecular recognition events in biological systems. nbinno.com The attenuated basicity of the nitrogen atom in 3,3-difluoropiperidine, due to the proximity of the fluorine atoms, has been noted as a factor influencing its biological activity compared to 4,4-difluoropiperidine. nih.gov This highlights how the precise location of fluorine substitution is a key determinant of a compound's properties and potential applications in research.

Comparison of Selected Fluorinated Heterocycles

| Compound | Ring Size | Fluorination Pattern | Noted Research Applications/Properties |

|---|---|---|---|

| This compound | 5-membered | Geminal at C3 | Building block for APIs, used in the synthesis of DPP-4 and DLK inhibitors. nbinno.com |

| (3S,4R)-3,4-Difluoroproline | 5-membered | Vicinal at C3 and C4 | Mitigates conformational bias in peptides. beilstein-journals.org |

| 3,3-Difluoroazetidine hydrochloride | 4-membered | Geminal at C3 | Provides a distinct steric and electronic environment compared to 5- and 6-membered rings. nbinno.com |

| 4,4-Difluoropiperidine hydrochloride | 6-membered | Geminal at C4 | Used as a comparator in studies of fluorinated heterocycles; the position of fluorine influences basicity and activity. nbinno.comnih.gov |

| 3,3-Difluoropiperidine | 6-membered | Geminal at C3 | Exhibits attenuated basicity of the piperidine (B6355638) nitrogen compared to the 4,4-difluoro analog. nih.gov |

Historical Overview of Research on this compound

Research into this compound has progressed from foundational synthetic chemistry to sophisticated applications in drug discovery. The timeline of its investigation reflects broader trends in fluorine chemistry, where the demand for novel fluorinated building blocks has driven the development of innovative and efficient synthetic methodologies. acs.org

The initial synthesis of this compound and its derivatives was marked by multi-step processes and methodological hurdles. nbinno.com A significant challenge in fluorine chemistry has been the efficient and stereoselective preparation of fluorinated compounds. beilstein-journals.org Early efforts often involved complex procedures or the use of hazardous reagents.

One of the primary challenges was developing practical and cost-effective synthetic routes suitable for larger-scale production. nih.gov For instance, a 2005 publication in the Journal of Organic Chemistry detailed a "practical preparation" method, indicating that previous approaches may have lacked this efficiency. nih.govfigshare.com This synthesis involved a Claisen rearrangement and a Ru(VIII)-catalyzed oxidation to create the 2,2-difluorosuccinic acid intermediate, followed by cyclization and reduction. nih.govresearchgate.net Another approach started from the commercially available 2-chloro-2,2-difluoroacetic acid. researchgate.net

Other synthetic strategies included:

Deoxyfluorination: Using reagents like diethylaminosulfur trifluoride (DAST) on a 3-pyrrolidinone (B1296849) substrate, followed by elimination and dehydrogenation to yield the desired fluorinated pyrrole (B145914) derivative. clockss.org However, avoiding potentially hazardous deoxofluorinating reagents was a recurring objective in subsequent research. acs.org

Radical Cyclization: Chiral this compound derivatives have been synthesized via radical cyclization, a method noted for its potential in future medicinal chemistry applications. beilstein-journals.org

From Iodo-alkanes: A practical synthesis starting from 2,2-dichlorotrifluoro-1-iodoethane has also been reported, highlighting the ongoing search for accessible starting materials and efficient, safe reaction pathways. researchgate.netconsensus.app

These early efforts underscored the chemical community's focus on overcoming the inherent difficulties of incorporating gem-difluoro groups into heterocyclic systems.

Table 1: Selected Early Synthetic Methodologies for this compound and Derivatives

| Starting Material | Key Steps | Noted Challenges/Goals |

| Allyl(2,2-difluoro-3-butenyl)amine | Claisen rearrangement; Ru(VIII)-catalyzed oxidation; Cyclization; Reduction with BH3·Me2S. nih.govresearchgate.net | To develop a practical and cost-effective synthesis. nih.gov |

| 2-Chloro-2,2-difluoroacetic acid | A seven-step, three-step telescoped process producing a crystalline intermediate. researchgate.net | To achieve a facile and fluorination-free synthesis. researchgate.net |

| 3-Pyrrolidinone derivative | Deoxygenative difluorination with DAST; HF elimination and dehydrogenation. clockss.org | Use of hazardous fluorinating agents. |

| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1,3-dipolar cycloaddition with difluoroalkenes (azomethine ylide chemistry). researchgate.netuiowa.edu | Accessing novel 3,3-difluoropyrrolidines through cycloaddition pathways. researchgate.net |

As synthetic methods became more robust and reliable, the research focus for this compound shifted decisively towards its application in medicinal chemistry. sigmaaldrich.com The unique properties conferred by the difluoro group made it an attractive component for designing enzyme inhibitors. beilstein-journals.org

A key discovery was its utility as a building block for inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , an enzyme targeted for the treatment of type 2 diabetes. nbinno.comresearchgate.net Numerous studies have detailed the design and synthesis of potent and selective DPP-4 inhibitors incorporating the this compound moiety. researchgate.netnih.gov For example, a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines were synthesized and found to have good in vitro potency against DPP-4. nih.gov The compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1 -yl)-pyrrolidin-2-yl]-methanone emerged from one study as a potent and selective inhibitor with high oral bioavailability in preclinical species. researchgate.net

More recently, research has expanded to other therapeutic areas. A significant discovery was the use of this compound in the development of inhibitors for Dual Leucine (B10760876) Zipper Kinase (DLK, MAP3K12) . sigmaaldrich.com DLK is a key regulator of neuronal degeneration, and potent, selective inhibitors based on this scaffold have shown activity in neurodegeneration models. nbinno.comsigmaaldrich.com The this compound scaffold has also been identified in inhibitors of other enzymes, such as cathepsins and thrombin. beilstein-journals.org

This evolution from a synthetic target to a key component in drug design highlights the compound's established importance in modern medicinal chemistry.

Table 2: Key Research Discoveries and Applications

| Area of Discovery | Target | Significance | Representative Compound Class |

| Metabolic Diseases | Dipeptidyl Peptidase-4 (DPP-4) | Treatment of type 2 diabetes. researchgate.net | Proline amides and triazole-substituted prolyl-difluoropyrrolidines. researchgate.netnih.gov |

| Neurodegenerative Diseases | Dual Leucine Zipper Kinase (DLK) | Potential treatment for neuronal degeneration. sigmaaldrich.com | DLK inhibitors developed from high-throughput screening hits. sigmaaldrich.com |

| Other Enzyme Inhibition | Cathepsins, Thrombin | Broad potential in medicinal chemistry. beilstein-journals.org | Varied structures incorporating the this compound moiety. beilstein-journals.org |

Scope and Objectives of Research on this compound

The primary objective of contemporary research on this compound is to exploit its unique chemical properties for the creation of novel therapeutic agents. chemimpex.comresearchgate.net The introduction of the gem-difluoro group is a strategic design element intended to modulate a molecule's biological and physical properties favorably. rsc.orgnbinno.com

The scope of research is centered on several key areas:

Pharmaceutical Development: The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for neurological and metabolic disorders. chemimpex.com The objective is to use the difluoropyrrolidine scaffold to improve drug-like properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.orgnbinno.com

Organic Synthesis: It continues to be employed as a versatile building block for constructing complex molecules and exploring new chemical reactions. chemimpex.comresearchgate.net Research aims to develop novel synthetic methodologies, such as 1,3-dipolar cycloadditions using azomethine ylides, to access a wider variety of substituted pyrrolidines. researchgate.netuiowa.edu

Medicinal Chemistry: The core objective is to systematically incorporate the this compound motif into lead compounds to optimize their pharmacological profiles. chemimpex.com This includes its use in creating inhibitors for enzymes like DPP-4 and DLK, where the fluorine atoms can lead to enhanced potency and selectivity. nbinno.comsigmaaldrich.com

In essence, the overarching goal is to leverage the distinct stereoelectronic attributes of the 3,3-difluorinated ring system to design next-generation therapeutics with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTUSMPNLUCCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382324 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316131-01-8 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,3 Difluoropyrrolidine

Established Synthetic Routes to 3,3-Difluoropyrrolidine

Several established routes for the synthesis of this compound have been reported, ranging from multi-step sequences involving classic organic reactions to more modern, streamlined approaches.

Multi-Step Synthesis from Precursors

Multi-step syntheses are common for constructing the this compound core, often starting from readily available, non-fluorinated precursors. nbinno.comacs.orgacs.org

One reported multi-step synthesis begins with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene. nbinno.com This initial step forms an iodide intermediate, which is then converted to a primary amine. Subsequent heating with sodium hydrosulfide (B80085) yields this compound-2-thione, an intermediate that is further transformed into the final this compound product. nbinno.com Another approach utilizes a radical cyclization strategy to produce chiral this compound derivatives. beilstein-journals.org

A practical and cost-effective synthesis of this compound has been developed that features a Claisen rearrangement followed by a ruthenium(VIII)-catalyzed oxidation. acs.orgacs.orgnih.gov This two-step process efficiently prepares 2,2-difluorosuccinic acid, a key intermediate in the synthesis. acs.orgacs.orgnih.gov The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Claisen Rearrangement | Heat | Allylic intermediate |

| 2 | Oxidation | Ru(VIII) catalyst | 2,2-Difluorosuccinic acid |

This pathway is noted for its practicality and scalability, making it suitable for large-scale preparation. acs.org

Following the formation of 2,2-difluorosuccinic acid, the synthesis proceeds through an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone. acs.orgacs.orgnih.gov This lactam is then reduced using a borane (B79455) reagent, such as borane dimethyl sulfide (B99878) complex (BH₃·Me₂S), to afford N-benzyl-3,3-difluoropyrrolidine. acs.orgacs.orgnih.gov The final debenzylation step, typically a hydrogenolysis, yields the desired this compound, which can be isolated as its hydrochloride salt. acs.org

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Cyclization | Trifluoroacetic anhydride, Benzylamine | N-benzyl-3,3-difluoropyrrolidinone |

| 2 | Reduction | Borane dimethyl sulfide (BH₃·Me₂S) | N-benzyl-3,3-difluoropyrrolidine |

| 3 | Debenzylation | H₂, Pd-C, HOAc or HCl | This compound |

Fluorination-Free Synthetic Approaches

To avoid the use of potentially hazardous fluorinating agents, fluorination-free synthetic routes have been developed. One such method starts from commercially available 2-chloro-2,2-difluoroacetic acid and proceeds through a seven-step sequence to produce this compound hydrochloride. researchgate.net This approach involves a reductive nitromethylation followed by a catalytic hydrogenation/cyclization sequence and a final borane reduction. researchgate.net Another fluorination-free approach utilizes a Claisen rearrangement/iodolactamization sequence starting from trifluoroacetaldehyde (B10831) methyl hemiacetal to produce a 4,4-difluoro-3,3-dimethylproline derivative. acs.org

Asymmetric Synthesis and Enantioselective Routes

The development of asymmetric and enantioselective routes to this compound and its derivatives is crucial for their application in medicinal chemistry. One strategy involves a 1,3-dipolar cycloaddition of an azomethine ylide with various vinyl fluorides and difluorides to access novel 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. acs.orgacs.org

Furthermore, two enantioselective routes to 4,4-difluoropyrrolidin-3-ol (B3244874) have been reported for the first time. acs.orgnih.gov The first route leverages the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, with the chirality originating from L-(+)-tartaric acid. acs.orgnih.gov The second route assembles the pyrrolidine (B122466) ring in the presence of the gem-difluoro moiety and then introduces chirality via a stereoselective iridium-diamine catalyzed asymmetric transfer hydrogenation reaction. acs.orgnih.gov A highly diastereoselective difluoromethylenation using [difluoro(phenylthio)methyl]trimethylsilane has also been developed to synthesize chiral 2,4-disubstituted 3,3-difluoropyrrolidines from N-(tert-butylsulfinyl)imines. cas.cn

| Approach | Key Transformation | Chiral Source/Catalyst | Product |

| Route 1 | C2 Symmetry Approach | L-(+)-tartaric acid | (3R,4R)-4,4-difluoropyrrolidin-3-ol |

| Route 2 | Asymmetric Transfer Hydrogenation | Iridium-diamine catalyst | Enantiopure 4,4-difluoropyrrolidin-3-ol |

| Route 3 | Diastereoselective Difluoromethylenation | N-(tert-butylsulfinyl)imines | Chiral 2,4-disubstituted 3,3-difluoropyrrolidines |

Synthesis of Protected Forms (e.g., Boc-3,3-Difluoropyrrolidine)

The protection of the nitrogen atom in the this compound ring is a critical step for its use in multi-step synthetic sequences. The most common protecting group is the tert-butoxycarbonyl (Boc) group, which forms Boc-3,3-difluoropyrrolidine. This derivative is a versatile building block in pharmaceutical and agrochemical synthesis. chemimpex.com The presence of the Boc group allows for controlled reactions at other sites of a molecule while the pyrrolidine nitrogen is rendered unreactive.

The synthesis of N-Boc protected gem-difluorinated amines can be achieved through various modern protocols. One such method involves a one-pot, metal-free reaction starting from N-Boc imines. acs.org In this process, the N-Boc imine reacts with an in-situ generated phosphorus ylide to form a gem-difluorinated phosphonium (B103445) salt. This intermediate then acts as a source of difluoroalkyl radicals under photoredox conditions, which can react with electron-deficient alkenes to furnish the desired N-Boc protected difluorinated amine. acs.org The Boc group can be readily removed under acidic conditions, liberating the primary amine for further functionalization. acs.org

The introduction of the Boc group onto the this compound core is typically achieved through standard procedures, reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base. The resulting Boc-3,3-difluoropyrrolidine is a key intermediate for creating complex molecules, as the fluorine atoms can enhance biological activity and improve properties like metabolic stability and lipophilicity. chemimpex.com

| Starting Material | Reagents | Product | Key Features |

| N-Boc Imines, PDFA, Electron-deficient alkenes | TMSCl, Phenothiazine photocatalyst, Hantzsch ester | N-Boc-protected gem-difluorinated amines | Metal-free, one-pot, radical-based, good yields |

| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-3,3-difluoropyrrolidine | Standard protection protocol, produces a stable and versatile building block |

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided new and efficient pathways to construct the this compound scaffold and related gem-difluorinated heterocycles.

A significant strategy for synthesizing the this compound ring system is through a [3+2] cycloaddition reaction. researchgate.net This method involves the reaction of an azomethine ylide with a difluorinated alkene. acs.orguiowa.edu Researchers have successfully demonstrated that this 1,3-dipolar cycloaddition can be performed with a simple, non-stabilized azomethine ylide and various vinyl difluorides. acs.orguiowa.edu

The scope of the reaction is broad, accommodating vinyl fluorides within α,β-unsaturated, styrenyl, and even enol ether systems. acs.orguiowa.edu The azomethine ylides are typically generated in situ, for example, from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. researchgate.net This methodology provides a direct and accessible route to small 3,3-difluoropyrrolidines, which are valuable synthons for medicinal chemistry. acs.orgresearchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipolarophile (Fluorinated Alkene) | Ylide Precursor | Product | Reference |

| 2,2-Difluorovinyl p-tolyl sulfone | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1-benzyl-4,4-difluoro-3-(p-tolylsulfonyl)pyrrolidine | acs.org |

| 3,3-Difluoro-2-propen-1-ol | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | (1-benzyl-4,4-difluoropyrrolidin-3-yl)methanol | acs.org |

| (E)-(3,3-Difluoroprop-1-en-1-yl)benzene | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1-benzyl-4,4-difluoro-3-phenylpyrrolidine | acs.org |

Radical reactions offer a powerful tool for the construction of gem-difluorinated N-heterocycles. nih.govbeilstein-journals.org A notable synthesis of a chiral this compound derivative employs a versatile reagent that can serve as both a CF₂ anion and a CF₂ radical equivalent. nih.govbeilstein-journals.org The synthesis begins with a nucleophilic addition of the reagent to an N-(tert-butylsulfinyl)imine, followed by a radical cyclization sequence to form the pyrrolidine ring. nih.govbeilstein-journals.org The stereoselectivity of this radical cyclization can be explained by the Beckwith–Houk transition-state model. beilstein-journals.org

More broadly, visible light-mediated cascade radical cyclizations have been developed to synthesize various gem-difluorinated fused heterocyclic rings, highlighting the utility of radical chemistry in this field. acs.org These methods often use readily available starting materials like chlorodifluoroacetic acid derivatives and proceed under mild conditions, tolerating a wide range of functional groups. acs.orgacs.org Such strategies are valuable for accessing complex molecules like gem-difluoromethylenated cedrenes and naphthyridinone scaffolds. acs.orgresearchgate.net

Palladium-catalyzed reactions have been developed for the synthesis of β-aminofluoroalkenes from 3,3-difluoropropenes. thieme-connect.comthieme-connect.com This transformation proceeds via an allylic C-F bond activation, where a Pd(0) catalyst performs an oxidative addition into the C-F bond of a 3,3-difluoropropene derivative. thieme-connect.com This generates a key fluorinated π-allyl palladium intermediate. thieme-connect.com Subsequent nucleophilic attack by an amine results in the formation of a β-aminofluoroalkene, effectively replacing one fluorine atom with a nitrogen-containing group. thieme-connect.com

Optimization studies have identified catalyst systems such as Pd(dppf)Cl₂ in acetonitrile (B52724) at 70 °C as effective for this transformation. thieme-connect.com The reaction is applicable to a range of secondary amines, including morpholine, and has been demonstrated with various cyclic 3,3-difluoropropene derivatives. thieme-connect.com This methodology provides an efficient route to valuable fluorinated building blocks from readily available starting materials. thieme-connect.com

Chemoenzymatic strategies are emerging as a powerful method for achieving high stereoselectivity in the synthesis of fluorinated compounds. nih.govbeilstein-journals.org While direct chemoenzymatic synthesis of this compound is not widely reported in the reviewed literature, the principle has been demonstrated in the synthesis of other fluorinated N-heterocycles, such as β-lactams. nih.govbeilstein-journals.org For instance, enzyme catalysis has been used to achieve stereoselective C-F bond formation and to influence the reactivity of fluorinated β-lactam derivatives towards lipase-catalyzed methanolysis. nih.govbeilstein-journals.org These examples underscore the potential of using enzymes to control stereochemistry in the synthesis of complex fluorinated molecules, a strategy that could foreseeably be applied to the synthesis of chiral this compound derivatives. beilstein-journals.org

Chemical Reactivity and Derivatization

A frequent application is its use in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or in transition-metal-catalyzed coupling reactions. For example, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile can be synthesized via Buchwald-Hartwig amination, coupling this compound with 2-bromo-4-fluorobenzonitrile (B1330171). The resulting product can then undergo further transformations, such as substitution of the bromine atom, demonstrating that the difluoropyrrolidine ring is stable to various reaction conditions.

Furthermore, this compound is used to form amide bonds. In a multi-step synthesis of a dipeptidyl peptidase-4 (DPP4) inhibitor, this compound was used as a costly starting material in a late-stage amide formation step to maximize economic efficiency. researchgate.net The conformational rigidity and electron-withdrawing nature of the gem-difluoro group can impart unique and beneficial properties to the final molecule.

Nucleophilic Substitution Reactions

The nitrogen atom of the this compound ring possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of substitution reactions. This reactivity is commonly exploited to couple the difluorinated ring with other molecular fragments, particularly aromatic and heteroaromatic systems.

Two prevalent methods for achieving this are nucleophilic aromatic substitution (SNA_r_) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_): In this type of reaction, this compound acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic ring. The synthesis of compounds like 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile often proceeds via the functionalization of an intermediate such as 2-bromo-4-fluorobenzonitrile with this compound under basic conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It allows for the coupling of this compound with aryl halides or triflates under conditions that are often milder than traditional SNA_r_ reactions. Optimization of these reactions typically involves careful selection of the palladium catalyst, supporting ligand, base, and solvent to maximize yield and regioselectivity.

These nucleophilic substitution strategies are fundamental to incorporating the this compound motif into larger, more complex molecules for various research applications. vulcanchem.com

Coordination Chemistry with Metal Centers for Advanced Materials

The lone pair on the nitrogen atom allows this compound to function as a Lewis base, or ligand, in coordination complexes with metal centers. uci.edu As a ligand, it donates its electron pair to a metal cation to form a coordinate covalent bond, creating a larger entity known as a coordination complex or metal complex. uci.eduvpscience.org In its simple form, this compound acts as a monodentate ligand, meaning it binds to the metal center through a single donor atom (the nitrogen). uci.edu

This coordination ability has been harnessed in the development of advanced functional materials. A notable example is the formation of organic-inorganic perovskite ferroelectrics. Research has shown that chiral 3-fluoropyrrolidinium cations can be used to assemble CPL-active (circularly polarized luminescence) ferroelectric materials. researchgate.net Specifically, the enantiomeric forms, (R)- and (S)-3-(fluoropyrrolidinium), have been combined with manganese bromide to create (R)- and (S)-3-(fluoropyrrolidinium)MnBr₃. researchgate.net These materials exhibit a ferroelectric phase transition, demonstrating how the coordination of the pyrrolidine derivative around a metal center can lead to complex structures with unique physical properties. researchgate.net

The geometry of the resulting complex—which can be linear, tetrahedral, octahedral, or other shapes—is determined by the coordination number of the metal ion and the nature of the ligands involved. libretexts.org

Reactions with Protecting Groups and Their Removal

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amine in the this compound ring to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. organic-chemistry.orglibretexts.org

Common protecting groups for the pyrrolidine nitrogen include:

Benzyl (B1604629) (Bn): The N-benzyl group is a common protecting group. It can be introduced via reductive amination or by reaction with a benzyl halide. A key advantage is its stability under a wide range of conditions. Removal is typically achieved through hydrogenolysis (catalytic hydrogenation), for example, using hydrogen gas and a palladium catalyst. libretexts.org A practical, large-scale synthesis of this compound utilizes an N-benzyl-3,3-difluoropyrrolidinone intermediate, which is subsequently reduced. acs.org

Carbamates (e.g., Boc): Carbamate protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are widely used. The Boc group is easily installed and is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.org This differential stability allows for orthogonal protection strategies, where different functional groups can be deprotected selectively. organic-chemistry.org

| Protecting Group | Common Introduction Method | Common Removal Condition | Key Feature |

| Benzyl (Bn) | Reductive amination or reaction with Benzyl Halide | Hydrogenolysis (e.g., H₂, Pd/C) | Stable across a wide pH range. |

| Boc (tert-butyloxycarbonyl) | Reaction with Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) | Stable to bases and nucleophiles; easily removed with acid. |

Formation of Complex Molecular Architectures

This compound is a valuable building block for the synthesis of complex molecular architectures, primarily driven by its utility in medicinal chemistry. ekb.eg Its incorporation can enhance metabolic stability, binding affinity, and other pharmacological properties.

Key strategies for building complex molecules from this scaffold include:

Functionalization via N-Nucleophilicity: As detailed in section 2.3.1, the nitrogen atom can be used to connect the pyrrolidine ring to various molecular platforms. Through SNA_r_ or Buchwald-Hartwig coupling reactions, the this compound unit can be appended to aryl or heteroaryl cores, which is a common strategy in drug discovery programs.

Cycloaddition Reactions: Instead of starting with pre-formed this compound, the ring itself can be constructed as part of a larger synthesis, allowing for greater structural diversity. A powerful method for this is the 1,3-dipolar cycloaddition between an azomethine ylide and a gem-difluorinated alkene. researchgate.netnih.gov This approach builds the fluorinated pyrrolidine core in a single, often highly stereoselective, step, providing access to novel and complex fluorinated heterocycles. researchgate.netnih.gov

The strategic amalgamation of these methods allows chemists to construct intricate molecules where the this compound unit is a key structural and functional element. ekb.eg

Optimization of Synthetic Processes for Research Scale-Up

Early syntheses of this compound often relied on methods that were not suitable for large-scale preparation due to cost, safety, or efficiency issues. acs.org For instance, the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on a 3-pyrrolidinone (B1296849) precursor is effective at a small scale but is expensive and poses safety challenges for scale-up. acs.org Consequently, significant research has focused on developing more practical and optimized synthetic routes. nih.govacs.org

Cost-Effectiveness and Practical Considerations

A major goal in process chemistry is to develop syntheses that are not only high-yielding but also economically viable and safe to perform on a larger scale. For this compound, a practical and cost-effective route has been developed that avoids hazardous fluorinating agents. acs.orgnih.gov

Key features of this optimized process include:

Inexpensive Starting Materials: The synthesis begins with readily available and inexpensive commercial materials, such as 2-chloro-2,2-difluoroacetic acid. researchgate.net

Avoidance of Hazardous Reagents: The route is designed to be "fluorination-free" in its later stages, circumventing the need for expensive and unstable reagents like DAST. acs.orgresearchgate.net

Telescoped Processes: The synthesis employs multi-step "telescoped" or "one-pot" sequences where intermediates are not isolated, reducing solvent waste, work-up procedures, and production time. researchgate.net For example, a seven-step synthesis starting from 2-chloro-2,2-difluoroacetic acid features a three-step telescoped process to produce a key crystalline intermediate. researchgate.net

This focus on practical considerations ensures that this compound can be produced in the multigram or kilogram quantities required for extensive research and development programs. researchgate.net

Yield and Purity Enhancement Techniques

Maximizing the yield and purity of the final product is critical for an efficient synthesis. Several techniques have been employed to enhance these metrics in the production of this compound and its precursors.

Isolation of Crystalline Intermediates: While one-pot reactions are efficient, the strategic isolation of key intermediates as crystalline solids can be a highly effective method for purification. acs.org Crystallization removes impurities generated in previous steps, ensuring that high-purity material is carried forward. A practical synthesis of this compound hydrochloride involves only two isolated crystalline intermediates, which simplifies purification significantly. acs.orgresearchgate.net

Chromatography-Free Routes: Eliminating the need for column chromatography is a major goal in process scale-up, as it is time-consuming, expensive, and generates large amounts of solvent waste. The development of syntheses that rely on crystallization or distillation for purification is highly desirable. acs.org

These enhancement techniques collectively contribute to the development of robust, high-yielding, and scalable syntheses for this important chemical building block. nih.gov

Chromatography-Free Synthesis Strategies

The development of scalable and cost-effective synthetic routes for key pharmaceutical intermediates is a significant focus of process chemistry. For this compound, a valuable building block, strategies that circumvent the need for chromatographic purification are highly sought after to improve efficiency and reduce costs on an industrial scale. Research has led to practical, non-chromatographic syntheses that deliver the target compound with high purity.

One notable and practical approach for the large-scale synthesis of this compound hydrochloride avoids chromatography by utilizing a series of "through-processes" and strategic intermediate isolations. nih.govacs.org This method begins with readily available starting materials and proceeds through key intermediates that can be purified by crystallization or other non-chromatographic techniques.

A key seven-step synthesis has been reported that commences with the commercially available 2-chloro-2,2-difluoroacetic acid. researchgate.netresearchgate.net This process is designed to produce crystalline intermediates, thereby facilitating purification without resorting to chromatography. researchgate.net The initial steps are telescoped, leading to the formation of a crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide intermediate. researchgate.netresearchgate.net

The subsequent stages of the synthesis involve a high-yielding reductive nitromethylation, followed by a catalytic hydrogenation/cyclization sequence and a final borane reduction to afford this compound hydrochloride in good yield and purity. researchgate.netresearchgate.net

The table below outlines a general scheme for a chromatography-free synthesis of this compound, highlighting the types of transformations and the non-chromatographic purification methods employed at key stages.

Table 1: Overview of a Chromatography-Free Synthetic Approach to this compound

| Step | Starting Material | Key Transformation | Intermediate | Purification Method |

|---|---|---|---|---|

| 1 | 2-Chloro-2,2-difluoroacetic acid | Telescoped Process | N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide | Crystallization |

| 2 | N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide | Reductive Nitromethylation | - | Extraction/Washing |

| 3 | Previous Intermediate | Catalytic Hydrogenation/Cyclization | N-substituted-3,3-difluoropyrrolidinone | Distillation/Crystallization |

The final product, this compound, is typically isolated as its hydrochloride salt, which is a stable, crystalline solid. researchgate.net This salt formation is a crucial final step in the purification process, allowing for the isolation of the product in high purity without chromatography. The purity of the final compound is often assessed by methods such as High-Performance Liquid Chromatography (HPLC) to ensure it meets the required standards.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2-Chloro-2,2-difluoroacetic acid |

| N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide |

| 2,2-Difluorosuccinic acid |

| N-benzyl-3,3-difluoropyrrolidinone |

Advanced Computational and Theoretical Studies of 3,3 Difluoropyrrolidine

Quantum-Chemical Analysis of Conformational Equilibrium

Quantum-chemical analyses have been pivotal in understanding the conformational equilibrium of difluorinated pyrrolidines. beilstein-journals.org These studies explore the relative energies of various conformers, providing insights into the dominant stereoelectronic interactions that govern their stability. beilstein-journals.org For instance, the introduction of a second fluorine atom into the 3-fluoropyrrolidine (B48656) scaffold was theoretically investigated to understand the resulting conformational biases. beilstein-journals.orgresearchgate.net

Impact of Anomeric Effects on Conformational Bias

A significant factor influencing the conformational equilibrium in fluorinated pyrrolidines is the anomeric effect. beilstein-journals.orgnih.gov Specifically, a generalized anomeric effect, which arises from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the carbon-fluorine bond (σCF), plays a crucial role. beilstein-journals.orgnih.govresearchgate.net This nN→σCF electron delocalization is particularly influential in modulating the energetics of α-fluoro isomers, leading to a pronounced conformational bias. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This effect is a specialized form of a more general preference for gauche conformations around the C–Y bond in X–C–Y–C systems where X and Y are heteroatoms with non-bonding electron pairs. scripps.edu

Role of Fluorine Gauche Effects in Conformer Stabilities

The fluorine gauche effect, another key stereoelectronic interaction, typically favors a conformation where a fluorine atom and another electron-withdrawing group are positioned gauche to each other. beilstein-journals.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. beilstein-journals.orgresearchgate.net However, in the case of difluorinated pyrrolidines, the fluorine gauche effect appears to have a secondary role in determining conformer stabilities. beilstein-journals.orgnih.govresearchgate.netresearchgate.net Its influence is often overshadowed by more dominant steric and electrostatic interactions. beilstein-journals.orgnih.govresearchgate.net This is in contrast to simpler systems like 1,2-difluoroethane, where hyperconjugation is considered the primary driver of the gauche preference. rsc.orgwikipedia.org The interplay of these effects can be sensitive to the molecular environment, including solvent effects. wikipedia.org

Influence of Steric and Electrostatic Interactions

Steric and electrostatic interactions, collectively referred to as Lewis interactions from a Natural Bond Orbital (NBO) perspective, are found to be the primary determinants of conformational stability in difluorinated pyrrolidines, often overriding the fluorine gauche effect. beilstein-journals.orgnih.govresearchgate.netresearchgate.net In the protonated form, the 3-fluoropyrrolidinium cation, a strong attractive electrostatic interaction, akin to a hydrogen bond between the positively charged nitrogen and the partially negative fluorine (NH2+∙∙∙Fδ−), reinforces a cis conformation. beilstein-journals.orgresearchgate.net This electrostatic gauche effect is a dominant factor in establishing the preferred conformation. beilstein-journals.orgresearchgate.net Upon deprotonation to 3-fluoropyrrolidine, while multiple conformations are possible, the most stable one is stabilized by an intramolecular N−H⋅⋅⋅F−C interaction. researchgate.net

Density Functional Theory (DFT) Benchmarking and Method Selection

To ensure the accuracy of theoretical predictions for difluorinated pyrrolidines, a benchmark study was conducted to identify the most suitable Density Functional Theory (DFT) method. beilstein-journals.orgnih.gov This is a critical step as the choice of functional and basis set can significantly impact the calculated energies and geometries. nih.govuit.no

Comparison with Coupled Cluster (CCSD) Calculations

The benchmark assessment involved comparing the results of various DFT methods against high-level Coupled Cluster with Single and Double excitations (CCSD) calculations. beilstein-journals.orgnih.govresearchgate.net CCSD is a highly reliable ab initio method for treating electron correlation and is often used as a "gold standard" for benchmarking less computationally expensive methods. q-chem.compku.edu.cnaps.org The comparison was performed on the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine, using the CCSD/DGTZVP level of theory as the reference. beilstein-journals.orgresearchgate.net The goal is to find a DFT method that provides results in close agreement with the more computationally demanding CCSD calculations. beilstein-journals.orgnih.gov

Evaluation of Functionals and Basis Sets (e.g., B3LYP-GD3BJ, ωB97XD)

A variety of DFT functionals and basis sets were evaluated in the benchmark study. beilstein-journals.org The functionals assessed included B3LYP-GD3BJ, ωB97XD, and PBEPBE, chosen for their inclusion of dispersion corrections, which can be crucial for accurately describing non-covalent interactions. beilstein-journals.org The basis sets compared were DGTZVP and the Pople-style 6-311++G**. beilstein-journals.org

The analysis, which looked at geometric parameters and conformational energies, revealed that the B3LYP-GD3BJ/6-311++G** and ωB97XD/6-311++G** levels of theory provided the lowest mean absolute error when compared to the CCSD/DGTZVP reference data. beilstein-journals.org Consequently, the B3LYP-D3BJ/6-311++G** method was selected as the most reliable for subsequent, more extensive calculations on the various isomers of difluorinated pyrrolidines. beilstein-journals.orgnih.gov

Table 1: Comparison of DFT Functionals and Basis Sets for 3-Fluoropyrrolidine Geometry This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Mean Absolute Error (MAE) vs. CCSD/DGTZVP | Reference |

|---|---|---|---|

| B3LYP-GD3BJ | 6-311++G** | Low | beilstein-journals.org |

| ωB97XD | 6-311++G** | Low | beilstein-journals.org |

| B3LYP-GD3BJ | DGTZVP | Moderate | beilstein-journals.org |

| ωB97XD | DGTZVP | Moderate | beilstein-journals.org |

| PBEPBE | 6-311++G** | High | beilstein-journals.org |

| PBEPBE | DGTZVP | High | beilstein-journals.org |

Molecular Docking and Simulation Studies

Computational methods such as molecular docking and simulations are pivotal in elucidating the interactions of 3,3-difluoropyrrolidine-containing compounds with their biological targets. ontosight.ai These techniques provide insights into binding modes and are crucial for the rational design of novel therapeutics.

Molecular docking studies have been successfully employed to predict how molecules incorporating the this compound scaffold will bind to the active sites of enzymes and receptors. ontosight.ai For instance, in the design of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes, docking studies have been instrumental. acs.orgresearchgate.net The this compound group can influence the binding affinity and selectivity of these inhibitors. acs.org

The presence of the gem-difluoro group on the pyrrolidine (B122466) ring can lead to specific interactions with the protein. For example, in the context of DPP-4 inhibitors, the difluoropyrrolidine moiety can engage in favorable interactions within the S2 extensive domain of the enzyme. researchgate.net Computational predictions suggest that the fluorine atoms can alter the local electronic environment, potentially leading to enhanced interactions with amino acid residues in the binding pocket. nih.gov

Computational models are invaluable for deriving structure-activity relationships (SAR). By systematically modifying the structure of a lead compound in silico and predicting its binding affinity, researchers can identify key structural features that are essential for biological activity. For the this compound moiety, SAR studies have revealed that the pattern of fluorination can significantly affect properties like pKa.

In the development of inhibitors for the ENL YEATS domain, a potential therapeutic target for acute myeloid leukemia, SAR studies indicated that the basicity of the pyrrolidine moiety is critical for potency. The introduction of the 3,3-difluoro substitution resulted in a significant loss of potency (over 300-fold), highlighting the sensitivity of this particular target to changes in the electronic properties of the pyrrolidine ring. nih.gov This demonstrates how computational models can guide synthetic efforts by predicting which modifications are likely to be detrimental to activity.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical chemistry provides a powerful lens through which to examine the reactivity and reaction mechanisms of molecules like this compound. These studies can predict the outcomes of chemical reactions and elucidate the intricate details of reaction pathways.

Quantum chemical calculations can be used to predict the regioselectivity of reactions involving this compound. For example, in 1,3-dipolar cycloaddition reactions, the global electron density transfer can be analyzed to understand the regioselectivity of the reaction. researchgate.net Theoretical studies on the anodic oxidation of related cyclic amines have also provided insights into the factors controlling regioselectivity. beilstein-journals.org

Theoretical studies have been crucial in understanding the mechanisms of novel reactions used to synthesize or modify this compound and related compounds. For instance, computational studies were used to elucidate the underlying mechanism of the unexpected formation of complex trifluorinated scaffolds from proline esters and gem-difluorocyclopropenes. researchgate.net Similarly, the mechanism of deoxofluorination reactions using reagents like DAST has been investigated through theoretical calculations, revealing the involvement of key intermediates. acs.org

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provides a quantitative understanding of the stability and reactivity of this compound and its derivatives. These models are essential for predicting reaction outcomes and understanding the conformational preferences of these molecules.

Recent quantum-chemical calculations have been performed to assess the isodesmic relationships for the most stable conformations of various difluorinated pyrrolidines. beilstein-journals.org These studies have shown that the conformational space of these molecules is significantly influenced by the anomeric effect of the N to C-F bond. beilstein-journals.org Such insights are valuable for designing selectively fluorinated stereoisomers with preferred conformations for specific applications. beilstein-journals.org

Furthermore, kinetic modeling can be applied to understand the rates of various chemical processes. For example, in the context of transcriptional pausing, kinetic models have been developed to predict the rate of recovery from backtracked paused complexes, a process that can be influenced by the structure of the molecules involved. nih.gov While not directly on this compound, these methods are applicable to understanding its kinetic behavior in biological systems.

Conformational Energy and Population Analysis

Quantum-chemical analyses provide deep insights into the conformational preferences of fluorinated pyrrolidines. beilstein-journals.org The stability of different conformers is dictated by a combination of steric, electrostatic, and stereoelectronic interactions, such as the gauche effect. beilstein-journals.orgnih.gov

To establish a reliable theoretical model for studying difluorinated pyrrolidines, benchmark assessments are often performed on simpler, related molecules like 3-fluoropyrrolidine. beilstein-journals.org A comparison of various density functional theory (DFT) methods with high-level coupled cluster (CCSD) calculations is used to select a method that provides a good balance of accuracy and computational cost. beilstein-journals.org For instance, the B3LYP-D3BJ/6-311++G** level of theory has been shown to closely approximate the results of more computationally expensive CCSD calculations for 3-fluoropyrrolidine. beilstein-journals.orgnih.gov

In a study of 3-fluoropyrrolidine, four conformers were identified in the gas phase, which was reduced to three in a simulated dimethyl sulfoxide (B87167) (DMSO) solvent environment. beilstein-journals.orgnih.gov The most stable conformer in both scenarios was a cis-twist ring conformation with an axial N-H bond, which is stabilized by an intramolecular F∙∙∙H hydrogen bond. nih.gov The relative energies and populations of these conformers are detailed in the table below. While this data is for the mono-fluorinated analogue, it provides a foundational understanding of the conformational landscape that is built upon when a second fluorine atom is introduced, as in this compound. The presence of a second fluorine at the C3 position is expected to further influence the ring pucker and the relative stability of different conformations.

Table 1: Conformational Energy and Population of 3-Fluoropyrrolidine in the Gas Phase

| Conformer | ΔG⁰ (kcal·mol⁻¹) (B3LYP-D3BJ/6-311++G) | Population (%) (B3LYP-D3BJ/6-311++G) |

| Conf. 1 | 0.00 | 58.2 |

| Conf. 2 | 0.44 | 26.1 |

| Conf. 3 | 1.15 | 9.7 |

| Conf. 4 | 1.48 | 6.0 |

| Data derived from a quantum-chemical analysis of fluorinated pyrrolidines. beilstein-journals.orgnih.gov |

Isodesmic Relationships for Fluorinated Pyrrolidines

Isodesmic reactions are theoretical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. These reactions are powerful tools in computational chemistry for calculating the stability of molecules. By canceling out electron correlation errors, they provide more reliable energy comparisons. nih.gov

For fluorinated pyrrolidines, isodesmic relationships have been assessed using quantum-chemical calculations to understand the energetic contributions of fluorination. nih.gov The B3LYP-GD3BJ/6-311++G(d,p) level of theory has been employed for these calculations due to its demonstrated accuracy in reproducing structural data for related compounds like the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine. beilstein-journals.orgnih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Building Block for Active Pharmaceutical Ingredients (APIs)

3,3-Difluoropyrrolidine serves as a crucial starting material or intermediate in the synthesis of a variety of APIs. nbinno.comchemimpex.com Its pre-existing fluorinated ring structure provides a direct pathway to introduce this desirable motif into larger, more complex molecules, often late in the synthetic sequence to maximize efficiency. researchgate.net This approach has proven effective in the development of inhibitors for a range of biological targets.

For instance, this building block has been instrumental in creating potential inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes therapies. nbinno.comsigmaaldrich.com It has also been incorporated into dual leucine (B10760876) zipper kinase (DLK) inhibitors, which hold promise for treating neurodegenerative diseases. nbinno.comsigmaaldrich.com Furthermore, research has demonstrated its use in the synthesis of potent pan-Aurora kinase inhibitors, which are under investigation for cancer treatment. nih.gov

The design of new drug candidates often leverages the this compound moiety to impart favorable characteristics. nbinno.comchemimpex.com Medicinal chemists strategically incorporate this group to enhance the biological activity and stability of a molecule. chemimpex.comchemimpex.com One notable example is in the development of histamine (B1213489) H3 receptor antagonists for the potential treatment of diabetes. In one study, replacing a piperidinone group with a this compound moiety in a series of compounds led to a twofold improvement in binding affinity for both human and mouse H3 receptors. nih.gov

The synthesis of these novel drug candidates often involves well-established chemical reactions.

A common and effective method for incorporating the this compound scaffold into a target molecule is through nucleophilic substitution. vulcanchem.com In this type of reaction, the nitrogen atom of the pyrrolidine (B122466) ring acts as a nucleophile, attacking an electrophilic center in another molecule to form a new carbon-nitrogen bond. This straightforward approach allows for the direct attachment of the fluorinated heterocycle to a larger molecular framework. This method is frequently employed in the synthesis of various biologically active compounds. ossila.com

Impact of Fluorination on Pharmacological Properties

The introduction of fluorine atoms at the 3-position of the pyrrolidine ring has profound effects on the pharmacological properties of a drug candidate. These effects are a primary reason for the widespread use of this compound in drug discovery. nbinno.comcymitquimica.com The high electronegativity and small size of fluorine atoms can alter a molecule's electronics, conformation, and binding interactions with its biological target.

The strategic placement of fluorine can lead to a significant increase in the potency and efficacy of a drug. nbinno.com This enhancement can arise from several factors, including improved binding affinity to the target protein. For example, the fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of an enzyme or receptor. In the case of the aforementioned histamine H3 receptor antagonists, the incorporation of the this compound group was a key step in achieving single-digit nanomolar binding affinity. nih.gov

| Compound Modification | Target | Observed Effect on Potency | Reference |

|---|---|---|---|

| Replacement of piperidinone with this compound | Histamine H3 Receptor | 2-fold improvement in binding affinity | nih.gov |

Beyond enhancing potency, fluorination with the this compound moiety can also lead to significant improvements in a drug's pharmacokinetic profile, which encompasses how the body absorbs, distributes, metabolizes, and excretes the compound. nbinno.comcymitquimica.com These improvements are critical for ensuring that a drug reaches its target in sufficient concentrations and remains in the body long enough to exert its therapeutic effect.

One way fluorination can improve pharmacokinetics is by modulating a molecule's lipophilicity, which affects its ability to pass through cell membranes. vulcanchem.comcymitquimica.com Furthermore, the introduction of fluorine can block sites of metabolic attack, leading to increased stability.

A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. By replacing hydrogen atoms with fluorine atoms at metabolically vulnerable positions, the metabolic stability of a drug can be substantially increased. cymitquimica.comacs.org

The this compound group is often incorporated specifically to enhance metabolic stability. cymitquimica.com It is believed that the fluorine atoms can shield adjacent chemical bonds from metabolic enzymes, thereby prolonging the drug's half-life in the body. cas.cnconsensus.app This improved stability can lead to a more sustained therapeutic effect and potentially allow for less frequent dosing. For instance, in a series of cannabinoid receptor 2 (CB2) agonists, while a 4,4-difluoro substitution on a piperidine (B6355638) ring showed little improvement, other strategies involving fluorine have been shown to be effective in different molecular contexts. acs.org

| Compound Series | Modification | Impact on Metabolic Stability | Reference |

|---|---|---|---|

| General Drug Candidates | Incorporation of this compound | Generally enhances metabolic stability by blocking metabolism. | cymitquimica.comcas.cn |

Influence on pKa and Basicity of Amine Functionality

The introduction of highly electronegative fluorine atoms onto the pyrrolidine ring has a significant inductive effect, which modulates the basicity of the ring's nitrogen atom. Fluorine substitution on the pyrrolidine moiety can decrease the pKa, or basicity, of the amine functionality. nottingham.ac.ukcas.cn The number of fluorine atoms and their proximity to the nitrogen are major factors defining the compound's basicity. researchgate.net Generally, alkylamines have pKa values in the range of 9.5 to 11.0. libretexts.org However, the electron-withdrawing nature of the two fluorine atoms in this compound lowers the electron density on the nitrogen, reducing its ability to accept a proton. libretexts.org This reduction in basicity is a key tool for medicinal chemists, as it can prevent undesired interactions with biological targets and improve a drug's selectivity and pharmacokinetic profile. cas.cn

| Compound/Class | General pKa Range | Effect of Fluorination | Reference |

| Simple Alkyl Amines | 9.5 - 11.0 | N/A | libretexts.org |

| Fluorinated Pyrrolidines | Lower than parent amine | Basicity is decreased | nottingham.ac.ukcas.cn |

Modulation of Enzymatic Recognition Processes

The unique properties of the carbon-fluorine bond can be exploited to influence how a drug molecule interacts with its target enzyme. It has been proposed that fluorine substitution on the pyrrolidine moiety can inhibit enzymatic recognition processes and associated metabolic pathways. cas.cn This inhibition can contribute to the enhanced biological activity and metabolic stability of a drug candidate. acs.orgcas.cn The strategic incorporation of the this compound group can therefore be used to design more stable and effective enzyme inhibitors. cas.cn

Targeted Therapeutic Applications

The this compound scaffold is a key building block in the development of various targeted therapies. nbinno.comcymitquimica.comchemimpex.com Its unique properties make it particularly valuable for designing potent and selective enzyme inhibitors for a range of diseases.

A prominent application of this compound is in the creation of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. nbinno.com Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. acs.orgresearchgate.net Several potent and selective DPP-4 inhibitors have been synthesized using the this compound ring as a core structural element. acs.orgresearchgate.netlookchem.com These compounds have shown efficacy in preclinical animal models, highlighting the importance of this fluorinated heterocycle in the development of new antidiabetic agents. acs.org

The development of DPP-4 inhibitors has involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. In this context, the this compound moiety has proven to be highly effective.

Studies comparing different fluorination patterns on the pyrrolidine ring have provided valuable insights. For example, in one series of benzoyl derivatives, the 3,3-difluoro analogue was found to be a more potent DPP-4 inhibitor than its monofluorinated counterparts, although with some reduction in selectivity over related enzymes like quiescent cell proline dipeptidase (QPP). lookchem.com A similar trend was observed in a Cbz-derivative series, where the 3,3-difluoropyrrolidide showed the greatest potency against DPP-4. lookchem.com

Specific examples underscore the success of this approach. The compound (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- acs.orgresearchgate.netacs.orgtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide was identified as a potent and orally active DPP-4 inhibitor with an IC₅₀ of 6.3 nM. acs.org Another compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, also emerged as a potent inhibitor with an IC₅₀ of 13 nM and high oral bioavailability in preclinical species. researchgate.net The trifluoromethyl (CF₃) group, another fluorine-containing moiety, has also been shown to significantly enhance DPP-4 inhibition, suggesting the importance of fluorine substitution in achieving high affinity and selectivity. nih.gov

| Compound Name | Structure Feature | DPP-4 IC₅₀ | Reference |

| (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- acs.orgresearchgate.netacs.orgtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide | This compound | 6.3 nM | acs.org |

| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | This compound | 13 nM | researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes Management

Development of Specific Inhibitor Series

The this compound ring is a key structural feature in the development of several series of specific enzyme inhibitors. A notable example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. nbinno.com The fluorine atoms on the pyrrolidine ring can enhance the potency and pharmacokinetic profile of these inhibitors. nbinno.com

The development of triazole-substituted prolyl difluoropyrrolidines represents another series of potential DPP-4 inhibitors where this compound hydrochloride serves as a crucial building block. sigmaaldrich.comsigmaaldrich.com

Dual Leucine Zipper Kinase (DLK) Inhibitors for Neurodegenerative Diseases

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal degeneration and is considered a promising therapeutic target for neurodegenerative diseases. rcsb.org this compound hydrochloride is utilized as a fundamental building block in the synthesis of DLK inhibitors. sigmaaldrich.comsigmaaldrich.com The incorporation of the this compound moiety has been a key part of scaffold-hopping and structure-based design approaches to develop potent, selective, and brain-penetrant DLK inhibitors. rcsb.org

Research has led to the discovery of inhibitors with significant potency and CNS pharmacokinetic properties. sorbonne-universite.fr For example, a complex of DLK with the inhibitor 2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile has been structurally characterized, providing insights for further inhibitor development. rcsb.org

Thrombin and Cathepsin Inhibitors

The this compound moiety has been identified as a critical component in the design of various enzyme inhibitors, including those targeting thrombin and cathepsins. beilstein-journals.orgcas.cnconsensus.app The substitution of fluorine on the pyrrolidine ring can lower the basicity of the amine functionality, which may inhibit enzymatic recognition and associated metabolic pathways, ultimately enhancing the biological activity and metabolic stability of a drug candidate. cas.cnconsensus.app

The synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines has been explored as a route to these inhibitors. cas.cn While specific examples of thrombin and cathepsin inhibitors directly incorporating the this compound ring are part of ongoing research, the foundational studies highlight the potential of this scaffold in developing therapeutics for conditions where these proteases are implicated.

Potential in Antimicrobial, Antiviral, and Anticancer Agents

The this compound scaffold has been investigated for its potential in the development of a broad range of therapeutic agents.

Antimicrobial Agents: Novel 3,3-difluoropyrrolidines have been synthesized through methods like 1,3-dipolar cycloaddition with azomethine ylides. This chemistry has been applied to the synthesis of the central diamine core of known antibacterial agents such as Sitafloxacin. researchgate.net Sitafloxacin is a fourth-generation fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Agents: While the pyrrolidine ring is present in some HIV reverse transcriptase inhibitors, the specific contribution of the 3,3-difluoro substitution pattern is an area of active investigation. nih.gov The development of HIV integrase inhibitors has also included molecules with a difluoro-pyrrolidine component. molaid.com

Anticancer Agents: Derivatives of this compound have shown promise as potential anticancer agents. For example, This compound-1-carboximidamide (B1489229) has been evaluated for its anticancer properties. Furthermore, a derivative of the natural product parthenolide (B1678480), (11R)-13-(this compound)-11,13-dihydroparthenolide, has been synthesized and shown to inhibit cell growth in human promyelocytic leukemia (HL-60) cells. nih.gov

Modulation of Kinases, Integrases, Proteases, and Ion Channels

The this compound scaffold is a versatile component in the design of modulators for a variety of enzyme families and ion channels.

Kinases: Beyond DLK, this compound derivatives are used to synthesize other kinase inhibitors. For instance, methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride serves as a building block for Janus kinase 3 (JAK3) inhibitors, which are being investigated for the treatment of autoimmune diseases. chemshuttle.com The difluoro substituents are thought to provide beneficial electron-withdrawing effects for optimizing kinase hinge binding. chemshuttle.com The development of selective JAK3 inhibitors is an important strategy for autoimmune disorders, and novel inhibitors have been designed with high potency. nih.govnih.gov

Integrases: The pyrrolidine nucleus is found in some HIV integrase inhibitors. nih.govnih.gov More specifically, the synthesis of potent and orally bioavailable N-methyl pyrimidones as HIV integrase inhibitors has involved the use of 1-[(benzyloxy)carbonyl]-4,4-difluoro-L-proline, a derivative of difluoropyrrolidine. molaid.com

Proteases: As previously mentioned in section 4.3.3, the this compound moiety is a key element in the development of inhibitors for proteases such as thrombin and cathepsins. beilstein-journals.orgcas.cn

Ion Channels: There is emerging research into the role of this compound in the modulation of ion channels. For instance, it has been included in heterocyclic modulators of ATP-binding cassette (ABC) transporters, a family of proteins that includes ion channels. epo.org Additionally, some prolyl-3,3-difluoropyrrolidine compounds have shown activity at Na+ ion channels.

Drug Delivery Systems Research

The unique properties of the this compound scaffold also lend themselves to applications in drug delivery research. Boc-3,3-difluoropyrrolidine is being investigated for its potential to enhance drug delivery mechanisms, which could lead to improved absorption and targeting of therapeutic agents. chemimpex.com The incorporation of this fluorinated building block into larger molecules can influence properties relevant to drug delivery, such as membrane permeability and metabolic stability. ossila.com

Role in Organic Synthesis and Materials Science Research

Reactant in Diverse Chemical Reactions

3,3-Difluoropyrrolidine serves as a versatile reactant and a key structural motif in the synthesis of a wide array of chemical entities. nbinno.comossila.com The presence of two fluorine atoms at the 3-position influences the molecule's reactivity and imparts distinct characteristics to the final products. cymitquimica.com It is frequently used in its hydrochloride salt form, which enhances stability and solubility for various applications. ossila.comcymitquimica.com

A significant application of this compound is in the palladium-catalyzed synthesis of β-aminofluoroalkenes. nbinno.comchemicalbook.comsigmaaldrich.com This reaction, proceeding through allylic amination, allows for the formation of a diverse range of both cyclic and acyclic fluoroalkene structures. researchgate.netcollectionscanada.gc.ca In these transformations, the key step involves the activation of an allylic C-F bond by a palladium catalyst, which then allows for the nucleophilic attack by the amine of the this compound. collectionscanada.gc.ca For example, the reaction of 3,3-difluoropropenes with this compound hydrochloride has been shown to produce the corresponding (Z)-fluoroalkenes in high yields, demonstrating the utility of this method for creating valuable synthons. researchgate.netcollectionscanada.gc.ca

As a fluorinated building block, this compound is extensively used in the synthesis of complex molecules for chemical and pharmaceutical research. nbinno.comontosight.aichemimpex.com The incorporation of the this compound moiety can enhance the metabolic stability and binding affinity of drug candidates. ossila.comcymitquimica.com Consequently, it is a component in the development of various active pharmaceutical ingredients (APIs). nbinno.com Notable examples include its use as a building block for potential inhibitors of dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK), which are targets for managing type 2 diabetes and neurodegenerative diseases, respectively. nbinno.comsigmaaldrich.comsigmaaldrich.com

Synthesis of Fluorinated Materials

The unique properties conferred by fluorine atoms make this compound and its derivatives valuable in materials science. chemimpex.com

Boc-3,3-difluoropyrrolidine, a protected form of the compound, is utilized in the development of advanced materials, including polymers and coatings. chemimpex.com The presence of the strong carbon-fluorine bonds in the pyrrolidine (B122466) ring can increase the thermal and chemical stability of the resulting materials. chemimpex.com This enhanced resistance to degradation makes these fluorinated polymers and coatings suitable for a variety of demanding industrial applications. chemimpex.com

Ferroelectric Complexes and Hybrid Organic-Inorganic Ferroelectrics

In the field of advanced materials, this compound has emerged as a crucial component in the design of new ferroelectric materials. acs.orgnih.gov These materials, particularly lead-free hybrid organic-inorganic ferroelectrics (HOIFs), are of great interest due to their potential applications in electronics and optoelectronics, combined with their environmental friendliness and low synthesis cost. acs.orgfigshare.comnih.gov

When deprotonated, the this compound cation can coordinate to metal centers, forming complex crystal structures that exhibit ferroelectric properties. ossila.com Researchers have successfully synthesized single crystals where 3,3-difluoropyrrolidinium cations are combined with metal-halide anions. The resulting materials display spontaneous polarization, a key characteristic of ferroelectrics. The ferroelectricity in these hybrids often arises from the combined effects of the ordering of the organic cations and the distortion of the inorganic metal-halide framework. acs.orgnih.gov

Table 1: Research Findings on this compound-Based Ferroelectric Complexes

| Compound Name | Metal Center | Spontaneous Polarization (Ps) | Curie Temperature (Tc) | Reference |

| (3,3-difluoropyrrolidinium)2ZnCl4·H2O | Zinc | ~0.4 µC/cm² | 295.5 K (heating) | ossila.comacs.orgfigshare.comnih.gov |

| (this compound)2CdCl4 | Cadmium | ~0.77 µC/cm² (Pr) | ~367 K | acs.orgnih.gov |

| (3,3-difluoropyrrolidinium)2[CuCl4] | Copper | Not specified | Not specified | researchgate.net |

Synthesis and Characterization of Pyrrolidinium Ferroelectrics

The compound this compound serves as a critical building block in the development of advanced functional materials, particularly in the realm of hybrid organic-inorganic ferroelectrics (HOIFs). acs.orgossila.com These materials are of significant interest due to their environmental friendliness, especially in lead-free formulations, and the tunability of their physical properties. acs.org The incorporation of the deprotonated 3,3-difluoropyrrolidinium cation into crystal lattices with metal-halide anions has led to the successful synthesis of novel ferroelectric crystals. ossila.comacs.org

Researchers have designed and synthesized single crystals of a zero-dimensional, lead-free HOIF, (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O (DFZC). acs.orgresearchgate.netfigshare.com This compound exhibits a displacive-type ferroelectric-to-paraelectric phase transition. researchgate.netfigshare.com Upon heating, the transition occurs at 295.5 K, and upon cooling, it reverts at 288.9 K. acs.orgresearchgate.net This phase transition corresponds to a change in the crystal's space group from Pna2₁ (ferroelectric phase) to Pnma (paraelectric phase). acs.orgresearchgate.netfigshare.com Characterization of its ferroelectric properties using the double-wave and Sawyer-Tower methods revealed a spontaneous polarization (Ps) of approximately 0.4 μC/cm². ossila.comresearchgate.netfigshare.com